

High-performance liquid chromatography (HPLC) method for Bromisoval quantification

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Compound of Interest

Compound Name: *Bromisoval*

Cat. No.: *B7769688*

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An optimized and efficient High-Performance Liquid Chromatography (HPLC) method for the quantification of **Bromisoval** is crucial for researchers, scientists, and professionals in drug development. This document provides a detailed application note and protocol for the determination of **Bromisoval** in pharmaceutical formulations. The described method is based on reverse-phase HPLC, offering high specificity, accuracy, and precision.

Application Note

Introduction

Bromisoval, chemically (RS)-2-Bromo-N-carbamoyl-3-methylbutanamide, is a sedative and hypnotic agent.[1][2] Accurate and reliable quantification of **Bromisoval** in pharmaceutical dosage forms is essential for quality control and formulation development. This application note details a robust HPLC method for this purpose.

Chromatographic Conditions

A reverse-phase HPLC method was developed and validated for the quantification of **Bromisoval**. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, ensuring reproducible and rapid analysis.

Parameter	Value
Column	C18, 5 µm, 4.6 x 250 mm
Mobile Phase	Acetonitrile:Water (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Detection Wavelength	220 nm
Column Temperature	30°C
Run Time	10 minutes

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.

Validation Parameter	Result
Linearity (Concentration Range)	10 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	0.5 µg/mL
Limit of Quantification (LOQ)	1.5 µg/mL
Specificity	No interference from common excipients

Experimental Protocols

1. Preparation of Solutions

- Mobile Phase Preparation:
 - Mix HPLC grade acetonitrile and HPLC grade water in a 60:40 volume/volume ratio.
 - Degas the mobile phase using a vacuum filtration system or by sonication for 15 minutes before use.
- Standard Stock Solution (1000 µg/mL):
 - Accurately weigh 100 mg of **Bromisoval** reference standard into a 100 mL volumetric flask.
 - Dissolve the standard in the mobile phase.
 - Make up the volume to the mark with the mobile phase and mix thoroughly.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL.

2. Sample Preparation (from Tablets)

- Weigh and finely powder 20 tablets to get a uniform sample.
- Accurately weigh a portion of the powder equivalent to 100 mg of **Bromisoval** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution of **Bromisoval**.
- Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
- Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
- Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 50 µg/mL).

3. Chromatographic Analysis

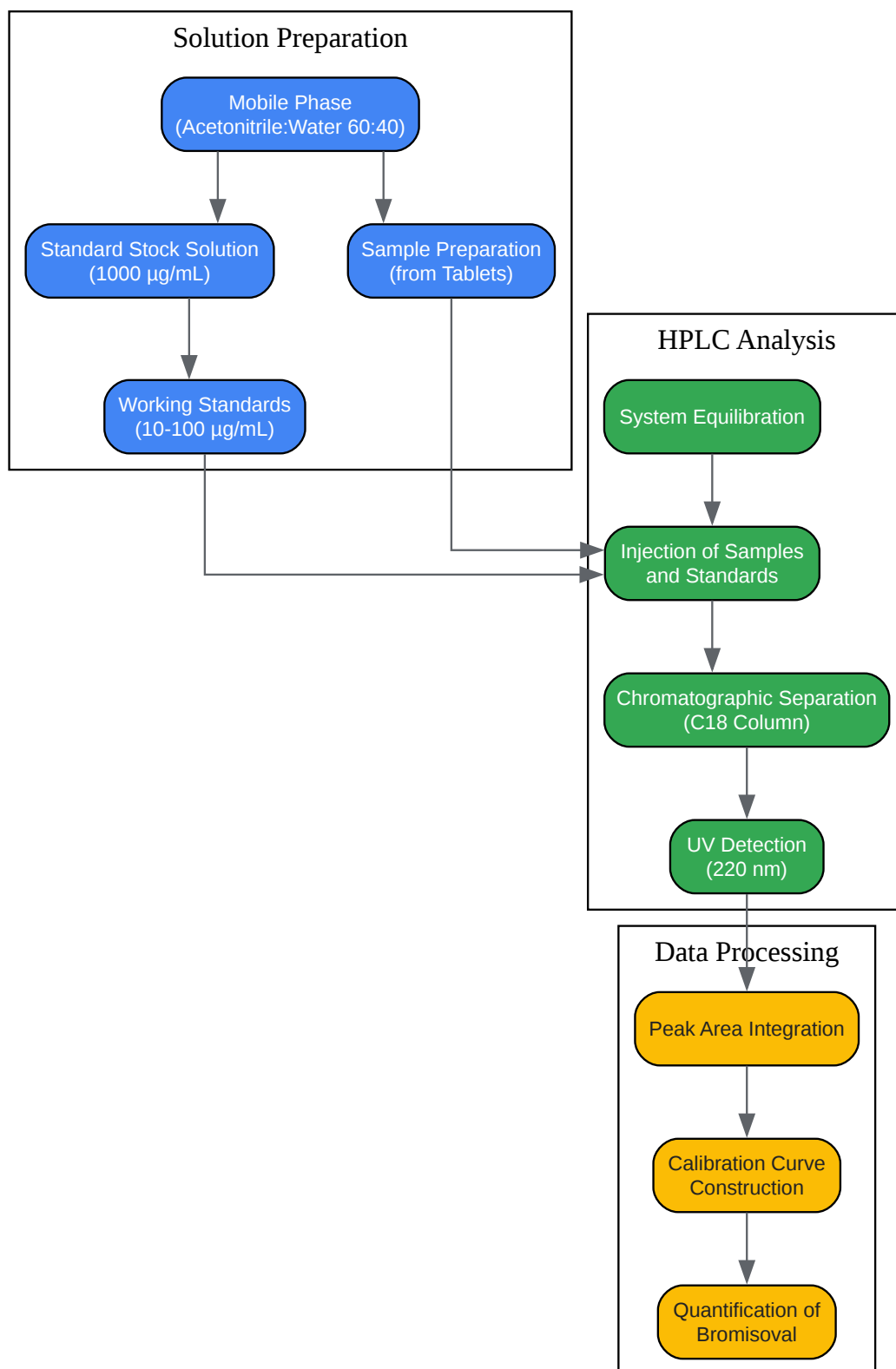
- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 μL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.
- Record the chromatograms and measure the peak area for **Bromisoval**.

4. Data Analysis

- Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
- Determine the concentration of **Bromisoval** in the sample solutions from the calibration curve using linear regression analysis.

Experimental Workflow and Logical Relationships

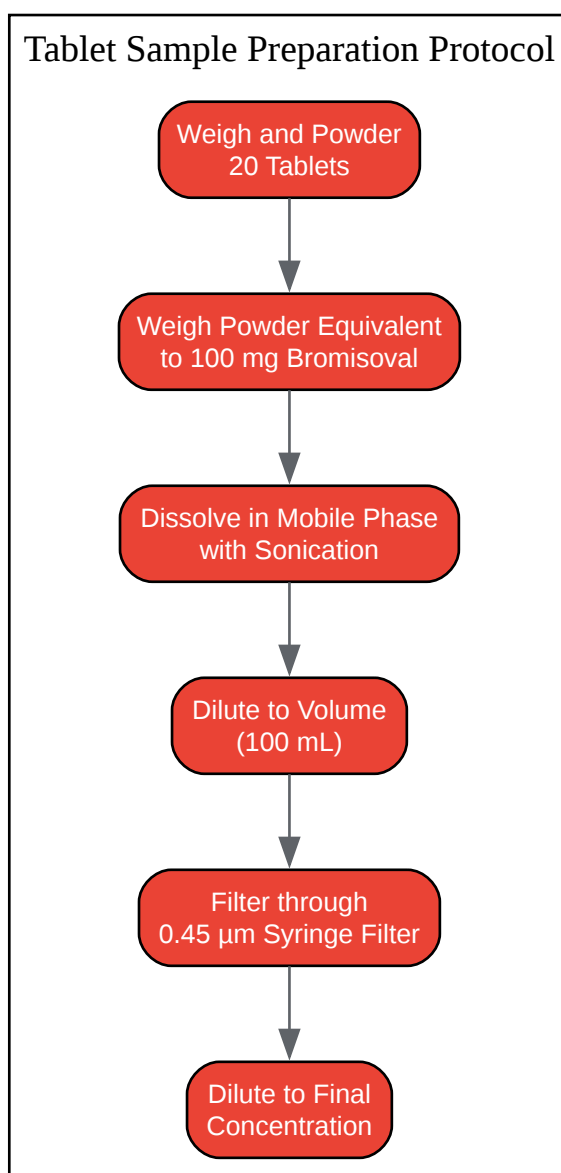
The following diagrams illustrate the key workflows in the HPLC analysis of **Bromisoval**.



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Caption: Experimental workflow for **Bromisoval** quantification by HPLC.

Tablet Sample Preparation Protocol



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Caption: Detailed protocol for preparing **Bromisoval** samples from tablets.

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References

- 1. Bromisoval - Wikipedia [en.wikipedia.org]
- 2. Bromisoval - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
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